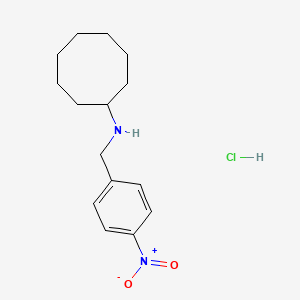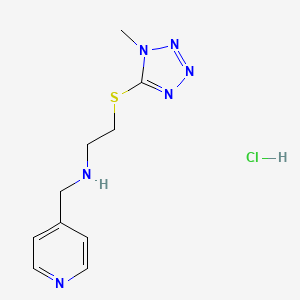![molecular formula C13H13ClN4O3 B4211573 N-[(2-chlorophenyl)methyl]-2-(4-nitropyrazol-1-yl)propanamide](/img/structure/B4211573.png)
N-[(2-chlorophenyl)methyl]-2-(4-nitropyrazol-1-yl)propanamide
Overview
Description
“N-[(2-chlorophenyl)methyl]-2-(4-nitropyrazol-1-yl)propanamide” is a synthetic organic compound that belongs to the class of amides. It features a chlorobenzyl group, a nitro-substituted pyrazole ring, and a propanamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(2-chlorophenyl)methyl]-2-(4-nitropyrazol-1-yl)propanamide” typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.
Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid.
Chlorobenzylation: The nitrated pyrazole is reacted with 2-chlorobenzyl chloride in the presence of a base to form the chlorobenzyl-substituted pyrazole.
Amidation: Finally, the chlorobenzyl-substituted pyrazole is reacted with propanoyl chloride to form the desired amide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Nucleophiles: Ammonia, amines, and thiols.
Hydrolysis Conditions: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
Reduction: Amino-substituted pyrazole derivatives.
Substitution: Various substituted benzyl derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-[(2-chlorophenyl)methyl]-2-(4-nitropyrazol-1-yl)propanamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The nitro group could be involved in redox reactions, while the amide moiety might participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide
- N-(2-chlorobenzyl)-2-(4-nitro-1H-pyrazol-1-yl)butanamide
- N-(2-chlorobenzyl)-2-(4-nitro-1H-pyrazol-1-yl)pentanamide
Uniqueness
“N-[(2-chlorophenyl)methyl]-2-(4-nitropyrazol-1-yl)propanamide” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the propanamide moiety, in particular, may influence its solubility, reactivity, and interaction with biological targets.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(4-nitropyrazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O3/c1-9(17-8-11(7-16-17)18(20)21)13(19)15-6-10-4-2-3-5-12(10)14/h2-5,7-9H,6H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZOKZWFXPPBDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1Cl)N2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001328231 | |
| Record name | N-[(2-chlorophenyl)methyl]-2-(4-nitropyrazol-1-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001328231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198135 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
957503-89-8 | |
| Record name | N-[(2-chlorophenyl)methyl]-2-(4-nitropyrazol-1-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001328231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-[butyl(methyl)amino]-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4211512.png)
![1-(4-PROPOXYPHENYL)-3-[3-(1-PYRROLIDINYLCARBONYL)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B4211540.png)
![10-{[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-10H-phenothiazine](/img/structure/B4211549.png)
![N-isopropyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide](/img/structure/B4211558.png)
![3-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-methoxyphenyl)-4H-chromen-4-one](/img/structure/B4211566.png)
![[2-(5-benzoyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)-4-bromophenoxy]acetic acid](/img/structure/B4211576.png)

![6-bromo-3-(2-methyl-2-propen-1-yl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B4211593.png)


![N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B4211612.png)

